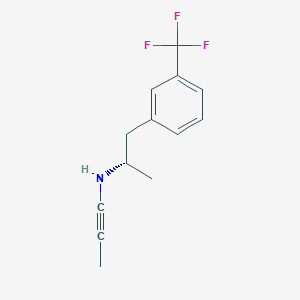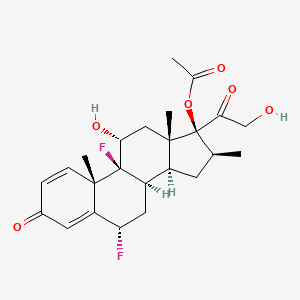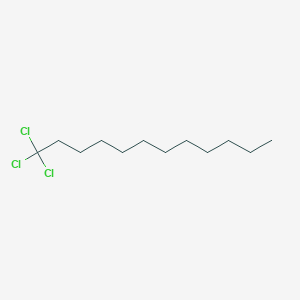
Teepone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teepone is a compound that belongs to the class of terpenes, which are naturally occurring hydrocarbons produced by a wide variety of plants and animals. Terpenes are classified based on five-carbon (isoprene) units as their building blocks . This compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Teepone involves several synthetic methodologies. One common method is the reaction of a metal with an organic halide, which is a convenient method for the preparation of organometallic compounds . Another method involves the use of metathesis reactions, where the alkyl and aryl groups tend to migrate from the less to the more electronegative element .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale chemical synthesis processes. These processes often involve the use of specialized equipment and reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Teepone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using acidified potassium dichromate(VI) as an oxidizing agent .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acid catalysts, sodium hydroxide, and various oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, which can be analyzed using techniques such as IR spectroscopy .
Applications De Recherche Scientifique
Teepone has a wide range of scientific research applications. It is used in chemistry for the synthesis of various organic compounds. In biology, this compound is studied for its potential therapeutic effects, including its anticancer, antimicrobial, and anti-inflammatory properties . In medicine, this compound is used in the development of new drugs and treatments for various diseases. In industry, this compound is used in the production of fragrances, flavors, and other consumer products .
Mécanisme D'action
The mechanism of action of Teepone involves its interaction with various molecular targets and pathways. For example, this compound acts as an anti-ulcer and gastric mucoprotective agent by interacting with specific receptors in the stomach lining . The exact molecular targets and pathways involved in its mechanism of action are still being studied, but it is known to exert its effects through multiple biochemical interactions.
Comparaison Avec Des Composés Similaires
Teepone can be compared with other similar compounds, such as other terpenes and terpenoids. Similar compounds include monoterpenes, sesquiterpenes, and diterpenes, which also have diverse biological activities and applications . What sets this compound apart is its unique chemical structure and specific biological activities, which make it a valuable compound for scientific research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and diverse biological activities make it a valuable compound for various fields of study. Further research into its mechanism of action and potential therapeutic effects will continue to uncover new uses and applications for this fascinating compound.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
2,2,6,6-tetraethyl-1-hydroxypiperidin-4-one |
InChI |
InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3 |
Clé InChI |
PBKKASIKUZBAJE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=O)CC(N1O)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)





![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)

![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)

